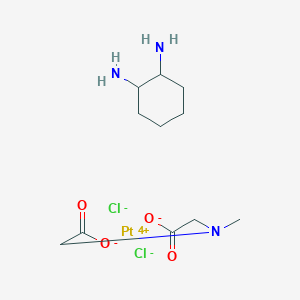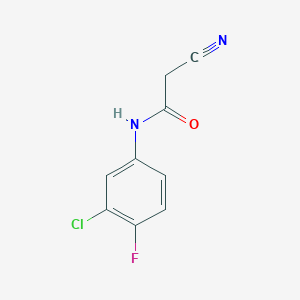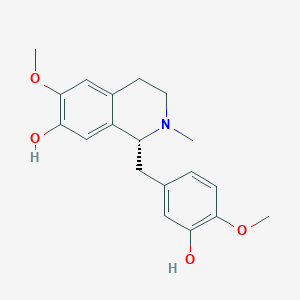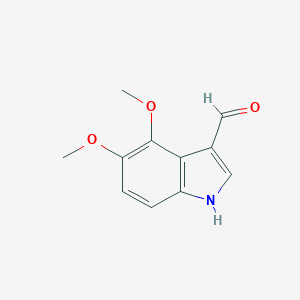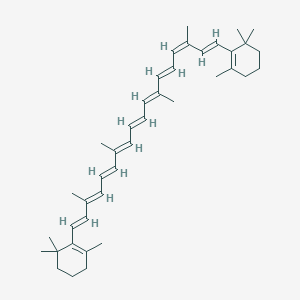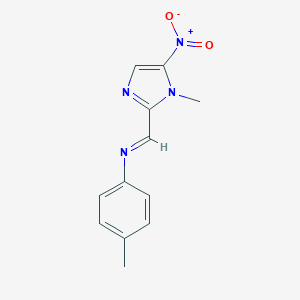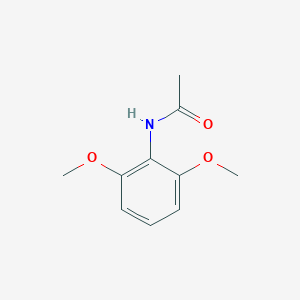
N-(2,6-Dimethoxyphenyl)acetamide
Übersicht
Beschreibung
N-(2,6-Dimethoxyphenyl)acetamide, also known as DMAA, is a synthetic compound that has been of interest to scientists due to its potential pharmacological properties. DMAA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in both in vitro and in vivo experiments.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity : Research by Pękala et al. (2011) has shown that certain derivatives of N-(2,6-Dimethoxyphenyl)acetamide demonstrate significant anticonvulsant activity. Their study highlights one compound in particular, exhibiting potent effects in mouse models for both general and focal seizures, through mechanisms involving sodium current inhibition and GABA enhancement (Pękala et al., 2011).
Antibacterial, Antifungal, and Anthelmintic Activity : A study by Khan et al. (2019) on the derivatives of N-(2,6-Dimethoxyphenyl)acetamide revealed significant biological activities, including antibacterial, antifungal, and anthelmintic properties. Additionally, their research suggested applications in fingerprint analysis for criminal investigations, showcasing the compound's versatility in different areas (Khan et al., 2019).
Application in Organic Synthesis : King (2007) described the use of N-(2,6-Dimethoxyphenyl)acetamide in the synthesis of certain organic compounds. This research demonstrates the compound's role in facilitating complex chemical reactions, essential for the production of various pharmacological agents (King, 2007).
Cognitive Function Enhancement : A study by Sakurai et al. (1989) explored the effects of a derivative of N-(2,6-Dimethoxyphenyl)acetamide on learning and memory in rats. Their findings indicate potential therapeutic applications for cognitive disorders, with observed improvements in memory and learning capabilities (Sakurai et al., 1989).
Herbicide Applications : Research by Weisshaar and Böger (1989) explored the use of chloroacetamide herbicides derived from N-(2,6-Dimethoxyphenyl)acetamide. These compounds have been used to control weeds in agricultural settings, demonstrating the compound's utility in crop management (Weisshaar & Böger, 1989).
Antioxidant Production : A 2012 study by Adelakun et al. investigated the role of 2,6-Dimethoxyphenol, a derivative, in producing compounds with high antioxidant capacity. This research highlights its potential in the development of natural antioxidant products (Adelakun et al., 2012).
Structural and Molecular Studies : Gowda et al. (2007) and Olszewska et al. (2009) conducted studies focusing on the structural aspects and properties of compounds related to N-(2,6-Dimethoxyphenyl)acetamide, which are crucial for understanding their applications in various scientific fields (Gowda et al., 2007), (Olszewska et al., 2009).
Photovoltaic Efficiency and Ligand Interactions : Mary et al. (2020) studied benzothiazolinone acetamide analogs, revealing their potential in environmental applications, including photovoltaic efficiency in solar cells and ligand interactions for pharmaceutical applications (Mary et al., 2020).
Eigenschaften
IUPAC Name |
N-(2,6-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(12)11-10-8(13-2)5-4-6-9(10)14-3/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQNFCOPIXAQMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563279 | |
| Record name | N-(2,6-Dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Dimethoxyphenyl)acetamide | |
CAS RN |
131157-26-1 | |
| Record name | N-(2,6-Dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



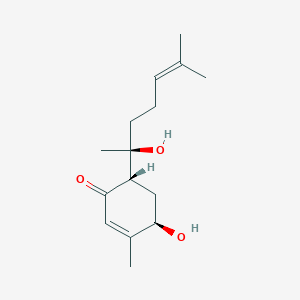
![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)
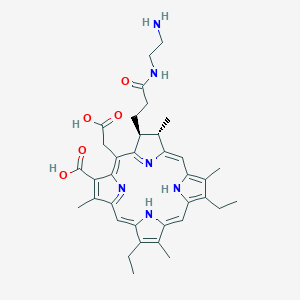
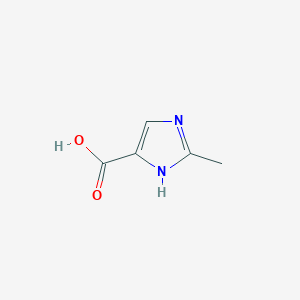
![(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B138946.png)
